N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide
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Overview
Description
N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide group linked to a piperazine ring, which is further substituted with a benzyl group and a sulfonylethyl chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde, followed by sulfonylation to introduce the sulfonylethyl group. The final step involves the coupling of the sulfonylated piperazine derivative with benzoyl chloride to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the benzamide or piperazine moieties.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonylethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound is an effective human carbonic anhydrase inhibitor and shares structural similarities with N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and is structurally related due to the presence of the piperazine ring.
Uniqueness
This compound stands out due to its unique combination of functional groups, which impart distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(19-9-5-2-6-10-19)21-11-16-27(25,26)23-14-12-22(13-15-23)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLKKEDUTNPHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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